molecular formula C6H7F7O B1305497 4,4,5,5,6,6,6-Heptafluorohexan-1-ol CAS No. 679-02-7

4,4,5,5,6,6,6-Heptafluorohexan-1-ol

Cat. No. B1305497
CAS RN: 679-02-7
M. Wt: 228.11 g/mol
InChI Key: VACKBPFJJWRSAO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of fluorinated organic compounds can be complex due to the reactivity of fluorine. Paper describes a 12-step protocol to synthesize all-cis 1,2,3,4,5,6-hexafluorocyclohexane, a compound with a high molecular dipole moment due to the clustering of fluorine atoms. This demonstrates the intricate methods required to control the stereochemistry of fluorinated compounds. Paper outlines a Claisen-type double condensation method to synthesize 1,1,1,7,7,7-hexafluoroheptane-2,4,6-trione, indicating that such methods can be used to prepare fluorinated compounds on a preparative scale.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is significantly affected by the presence of fluorine atoms. In paper , X-ray analysis reveals that the molecule adopts a chair conformation with alternate C-F bonds aligned triaxially. This arrangement leads to a facially polarized ring, which is unusual in aliphatic compounds. The study in paper also uses X-ray structure analysis to determine the structure of a hexafluoropropanol derivative, highlighting the importance of such techniques in understanding the molecular geometry of fluorinated compounds.

Chemical Reactions Analysis

Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the influence of fluorine atoms. While the papers do not directly discuss the chemical reactions of 4,4,5,5,6,6,6-heptafluorohexan-1-ol, they do provide insights into the reactivity of similar compounds. For instance, paper mentions the potential of the synthesized compound for creating fluoro-containing polymers, suggesting that the presence of fluorine can enhance the reactivity of hydroxyl groups in polymer synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are distinct and can be exploited for various applications. The high electronegativity of fluorine contributes to the high dipole moment observed in the compound from paper . The peculiar tautomeric features of the compound discussed in paper in various solvents also illustrate the unique behavior of fluorinated compounds. Paper predicts the application of the synthesized compound in fluoro-containing materials, indicating that the presence of fluorine can lead to materials with desirable properties.

Scientific Research Applications

Radical Cation Studies

  • Solvent Properties for Radical Cations : 1,1,1,3,3,3-Hexafluoropropan-2-ol (HFP), similar in structure to 4,4,5,5,6,6,6-Heptafluorohexan-1-ol, is used as a solvent in radical cation studies due to its low nucleophilicity and high hydrogen bonding donor strength. This makes it ideal for EPR spectroscopy and mechanistic studies in electrophilic aromatic substitution and photochemistry (Eberson et al., 1997).

Luminescent Materials

  • Near-Infrared Luminescent Studies : The ligand Hhfth, containing a heptafluoropropyl group, is used in synthesizing ternary lanthanide complexes with near-infrared luminescence. These complexes have potential applications in telecommunications (Sun et al., 2006).

Electronic Materials

  • Perfluoroalkyl-Functionalized Oligothiophenes : Research on perfluorohexyl-functionalized oligothiophenes demonstrates their use in molecular and polymeric electronics. The fluorocarbon substituents show strong intermolecular interactions in the condensed state, affecting fluorescence efficiencies (Facchetti et al., 2004).

Polymer Science

  • Polymer Synthesis : Hexafluoroacetone azine reacts with certain diols to form polymers with specific groups linked by trimethylene chains. These polymers are partly crystalline and soluble in common solvents, suggesting applications in materials science (Nuyken et al., 1989).

Physical Properties

  • Rheological Properties and Melting Temperatures : Studies on the rheological properties of fluorinated alcohols, including those similar to 4,4,5,5,6,6,6-Heptafluorohexan-1-ol, help in understanding their molecular structure and behavior, as well as estimating their melting temperatures (Hetalo et al., 2020).

Organic Synthesis

  • Fluorinated Diol Synthesis : Research on the radical addition of 1-iodoperfluorohexane to allyl alcohol under various conditions has led to the efficient synthesis of fluorinated telechelic diol, a compound structurally related to 4,4,5,5,6,6,6-Heptafluorohexan-1-ol (Lahiouhel et al., 2001).

Safety And Hazards

The safety information for 4,4,5,5,6,6,6-Heptafluorohexan-1-ol indicates that it is dangerous. The hazard statements include H315-H319-H225, which mean it causes skin irritation, causes serious eye irritation, and is highly flammable . The precautionary statements include P501-P240-P210-P233-P243-P241-P242-P264-P280-P370+P378-P337+P313-P305+P351+P338-P362+P364-P303+P361+P353-P332+P313-P403+P235 .

properties

IUPAC Name

4,4,5,5,6,6,6-heptafluorohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F7O/c7-4(8,2-1-3-14)5(9,10)6(11,12)13/h14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACKBPFJJWRSAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(F)(F)F)(F)F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379269
Record name 3-(Perfluoropropyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,5,5,6,6,6-Heptafluorohexan-1-ol

CAS RN

679-02-7
Record name 3-(Perfluoropropyl)propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 679-02-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Wehbie, I Bouchemal, A Deletraz… - ACS …, 2021 - ACS Publications
We report herein the synthesis of a series of fluorinated surfactants with a glucose moiety as a polar head group and whose alkyl chain was varied in length and in fluorine/hydrogen …
Number of citations: 2 pubs.acs.org
TI Gorbunova, AY Zapevalov, IV Beketov… - Russian Journal of …, 2014 - Springer
Silica particles have been prepared via the sol-gel process in the presence of perfluoropropyl- and perfluorobutylmethyloxiranes. Nanoparticles are formed in the presence of acidic …
Number of citations: 2 link.springer.com
ASW Lo, KSM Yiu, IT Horváth - Journal of Organometallic Chemistry, 2021 - Elsevier
Light-fluorous ponytails containing perfluoro-n-propyl, perfluoro-n-butyl and perfluoro-t-butoxy groups were used to synthesize light-fluorous α-olefins, branched dialkyl iodides, alkyl …
Number of citations: 3 www.sciencedirect.com

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